molecular formula C16H16ClN5O2 B2560549 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide CAS No. 895019-49-5

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide

Numéro de catalogue: B2560549
Numéro CAS: 895019-49-5
Poids moléculaire: 345.79
Clé InChI: RWXBUFGQYUQRKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at position 1, a ketone group at position 4, and an N-propylacetamide side chain at position 5 of the fused heterocyclic core. Its molecular formula is C₁₉H₁₈ClN₅O₂, with a molecular weight of 393.8263 g/mol and CAS number 887457-59-2 . Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and enzymes. This compound’s synthesis likely follows routes similar to those reported for related pyrazolo[3,4-d]pyrimidines, such as cyclocondensation of active methylene compounds with hydrazonoyl halides or formamide derivatives .

Propriétés

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-2-6-18-14(23)9-21-10-19-15-13(16(21)24)8-20-22(15)12-5-3-4-11(17)7-12/h3-5,7-8,10H,2,6,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXBUFGQYUQRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction may start with a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aromatic or aliphatic groups .

Applications De Recherche Scientifique

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities, modulated by substituents at positions 1, 4, and 5. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Source
Target Compound : 2-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide C₁₉H₁₈ClN₅O₂ 393.8263 N-propylacetamide Not explicitly reported
N-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide C₁₉H₁₁ClF₃N₅O₂ 433.774 2-(trifluoromethyl)benzamide Not explicitly reported
(2E)-N-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylacrylamide C₂₁H₁₅ClN₅O₂ 412.83* 3-phenylacrylamide (E-configuration) Not explicitly reported
1-[(Furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea C₁₇H₁₆N₆O₄ 368.35 Urea-furan hybrid Not explicitly reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₀H₂₃F₂N₆O₄S 589.1 (M++1) Benzenesulfonamide-chromene hybrid Kinase inhibition (implied by structural analogy)

Notes:

  • *Molecular weight calculated based on formula.

Structural and Functional Insights

Substituent Effects on Properties :

The 2-(trifluoromethyl)benzamide group () introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility. The 3-phenylacrylamide group () introduces rigidity due to the conjugated double bond, possibly favoring π-π stacking with target proteins.

The urea derivative () incorporates a furan-methyl group, which may alter hydrogen-bonding interactions critical for binding.

Activité Biologique

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step organic reaction process. Key steps typically include:

  • Formation of the Pyrazolopyrimidine Core : This involves reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to create the pyrazole ring. Subsequent cyclization with formamide yields the pyrazolopyrimidine core.
  • Acylation : The core is then acylated with propanoyl chloride in the presence of a base like triethylamine to produce the final compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound showed significant inhibitory activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .
Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes and receptors associated with cancer proliferation and survival pathways. It may act as an inhibitor of cyclin-dependent kinases (CDKs) and other key regulatory proteins involved in cell cycle progression.

Case Studies

Several studies have further elucidated the biological activity and therapeutic potential of this compound:

  • Study on MCF7 Cells : A study demonstrated that treatment with the compound led to significant apoptosis in MCF7 cells, suggesting its potential as a chemotherapeutic agent .
  • Inhibition of Kinases : Research indicated that derivatives of pyrazolo[3,4-d]pyrimidine compounds could inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, highlighting their potential in targeting specific signaling pathways in cancer cells .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.